1-(Bromomethyl)-1-(hexyloxy)cyclopentane
Description
1-(Bromomethyl)-1-(hexyloxy)cyclopentane is a brominated cyclopentane derivative characterized by a bromomethyl (-CH2Br) and a hexyloxy (-O-C6H13) group attached to the same carbon atom of the cyclopentane ring.
The hexyloxy group introduces lipophilicity, likely enhancing solubility in organic solvents, while the bromomethyl group serves as a reactive site for nucleophilic substitution (e.g., SN2 reactions). Such compounds are often utilized as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, where controlled alkylation is critical .
Properties
Molecular Formula |
C12H23BrO |
|---|---|
Molecular Weight |
263.21 g/mol |
IUPAC Name |
1-(bromomethyl)-1-hexoxycyclopentane |
InChI |
InChI=1S/C12H23BrO/c1-2-3-4-7-10-14-12(11-13)8-5-6-9-12/h2-11H2,1H3 |
InChI Key |
BGBLHEGEKKJTDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1(CCCC1)CBr |
Origin of Product |
United States |
Biological Activity
1-(Bromomethyl)-1-(hexyloxy)cyclopentane is a chemical compound characterized by its unique structural features, including a bromomethyl group and a hexyloxy substituent attached to a cyclopentane ring. Its molecular formula is C13H24BrO, with a molecular weight of approximately 261.23 g/mol. This compound has garnered interest for its potential biological activities and applications in pharmaceuticals and organic synthesis.
The compound's structure allows for specific interactions that could be exploited in various fields, particularly in drug development. The presence of both bromine and hexyloxy groups may provide distinct reactivity patterns not observed in other similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C13H24BrO |
| Molecular Weight | 261.23 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
Synthesis
Several synthetic routes have been established for the production of this compound, emphasizing its versatility as an intermediate in organic synthesis. Common methods include:
- Alkylation Reactions : Utilizing bromomethylation of cyclopentane derivatives.
- Nucleophilic Substitution : Employing hexyloxy groups to facilitate the formation of the desired compound.
Anticancer Potential
Research indicates that compounds with similar structural features have shown promise in cancer treatment. For instance, alpha-helix mimetic structures have been linked to inhibiting pathways associated with oncogenesis and apoptosis, suggesting that this compound could exhibit similar properties due to its unique functional groups .
The mechanism by which this compound may exert biological activity is hypothesized to involve interaction with cellular receptors or enzymes that regulate cell growth and apoptosis. This interaction could lead to modulation of signaling pathways relevant to cancer progression.
Case Studies
A review of related compounds reveals that structural modifications can significantly influence biological activity. For example, derivatives of cyclopentane with halogen substitutions have been studied for their effects on cell proliferation and apoptosis in various cancer cell lines.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(Bromomethyl)-1-methylcyclopentane | Bromomethyl group on cyclopentane | Potential anticancer activity |
| 2-Hexyloxycyclopentanol | Hydroxyl group instead of bromine | Exhibits alcohol properties; different reactivity |
| 1-Bromo-2-heptylcyclopentane | Heptyl group instead of hexyl | Varying solubility and reactivity |
| 1-Hexyloxy-2-bromocyclopentane | Bromine on a different carbon | Altered reactivity due to position of substituents |
Research Findings
Current literature suggests that compounds similar to this compound may play roles in modulating critical biological pathways involved in diseases such as cancer. Investigations into the pharmacological properties of these compounds are ongoing, with promising results indicating their potential as therapeutic agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(Bromomethyl)-1-(hexyloxy)cyclopentane with structurally related brominated cyclopentane derivatives, focusing on molecular features, physical properties, and reactivity:
Key Observations:
Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance the electrophilicity of the brominated carbon, accelerating nucleophilic substitutions.
Physical Properties :
- Longer alkyl chains (e.g., hexyloxy) elevate molecular weight and boiling points compared to methyl or allyloxy derivatives .
- Branched alkoxy groups (e.g., 4-methylpentan-2-yl) may reduce melting points due to disrupted molecular packing .
Safety Considerations :
- Brominated alkanes like 1-Bromopentane (C5H11Br) are classified as flammable (Category 3) and skin irritants . Similar hazards are expected for the target compound, requiring proper ventilation and protective equipment.
Synthetic Utility :
Preparation Methods
Starting Materials and Catalysts
- Cyclohexanol or cyclohexene serves as the starting material.
- Silicon dioxide (SiO2) catalyst is used for dehydration and isomerization steps.
- Ion exchange resins (Amberlyst type) can be employed for alkoxylation.
- Hexanol (C6H13OH) as the alkanol source for the hexyloxy group.
Stepwise Reaction Process
Bromination of the Methyl Group to Form 1-(Bromomethyl)-1-(hexyloxy)cyclopentane
Bromination Methods
Selective bromination of the methyl substituent adjacent to the oxygenated cyclopentane ring is achieved using molecular bromine (Br2) or brominating agents under controlled conditions to avoid overbromination or ring bromination.
- Typical brominating agents include Br2 in an inert solvent such as chloroform or carbon tetrachloride.
- Radical initiators or catalysts (e.g., ferric chloride) can be used to promote selective bromination.
- Reaction temperature is maintained low (0–25 °C) to control regioselectivity and minimize side reactions.
Reaction Conditions and Mechanism
- The bromination proceeds via a radical substitution mechanism at the benzylic-like methyl position adjacent to the oxygen substituent.
- The presence of the hexyloxy group stabilizes the intermediate radicals, favoring selective bromination.
- The reaction is typically carried out under dark or low-light conditions to prevent unwanted photochemical side reactions.
Representative Procedure
Yield and Purity
- Yields of brominated products under optimized conditions can reach above 85%, with high regioselectivity.
- Purity is confirmed by NMR, GC-MS, and elemental analysis.
Summary Table of Preparation Methods
Q & A
Q. What are the optimal synthetic routes for preparing 1-(Bromomethyl)-1-(hexyloxy)cyclopentane, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The compound can be synthesized via bromination of 1-(hexyloxy)cyclopentane using N-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide) in a non-polar solvent like CCl₄. Key parameters include temperature control (60–80°C), stoichiometric ratios (1:1.2 substrate:NBS), and inert atmosphere to prevent side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Monitoring via TLC or HPLC is critical to track reaction progress .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify protons on the cyclopentane ring (δ 1.5–2.5 ppm) and hexyloxy chain (δ 3.4–3.6 ppm for OCH₂; δ 0.8–1.4 ppm for alkyl protons). Bromomethyl groups show distinct coupling patterns (e.g., δ ~3.2–3.5 ppm for CH₂Br).
- Mass Spectrometry (EI/ESI) : Confirm molecular weight (C₁₂H₂₃BrO, ~279.2 g/mol) and fragmentation patterns (e.g., loss of Br or hexyloxy groups).
- IR Spectroscopy : Detect C-Br stretching (~500–600 cm⁻¹) and ether C-O-C vibrations (~1100 cm⁻¹).
Q. How does the hexyloxy substituent influence the compound’s solubility and stability compared to shorter alkoxy analogs?
- Methodological Answer : The hexyloxy chain enhances lipophilicity, increasing solubility in non-polar solvents (e.g., hexane, toluene) but reducing aqueous solubility. Stability studies (TGA/DSC) show higher thermal stability compared to methoxy analogs due to reduced ring strain. Comparative HPLC retention times under reversed-phase conditions (C18 column, acetonitrile/water) can quantify polarity differences .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the regioselectivity of nucleophilic substitution reactions involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states and charge distribution. The hexyloxy group’s electron-donating effect lowers the activation energy for SN2 reactions at the bromomethyl site. Solvent effects (e.g., polar aprotic vs. protic) are simulated using the SMD model to predict reaction pathways. Compare computed energy barriers with experimental kinetic data to validate models .
Q. What strategies resolve contradictions in reported reaction outcomes, such as unexpected elimination vs. substitution products?
- Methodological Answer :
- Control Experiments : Vary base strength (e.g., KOtBu vs. NaOH) to distinguish SN2 (substitution) from E2 (elimination).
- Isotopic Labeling : Use deuterated substrates to track hydrogen abstraction in elimination pathways.
- In Situ Monitoring : Real-time IR or Raman spectroscopy identifies intermediates (e.g., carbocation formation).
- Statistical Analysis : Multivariate optimization (DoE) identifies critical factors (e.g., solvent polarity, temperature) causing divergent results .
Q. How can this compound be utilized in designing enzyme inhibitors or bioactive probes?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the bromine with azide or thiol groups via nucleophilic substitution to create click chemistry handles for bioconjugation.
- Enzyme Assays : Test inhibition of cyclopentane-dependent enzymes (e.g., cyclooxygenase analogs) using fluorescence polarization or SPR.
- Molecular Docking : Simulate binding interactions with target proteins (e.g., WDR5-MYC complexes) using AutoDock Vina to prioritize synthetic targets .
Q. What role does the compound play in material science, such as polymer or dendrimer synthesis?
- Methodological Answer :
- Polymerization : Use as a crosslinker in radical polymerization (e.g., with styrene or acrylates) to introduce cyclopentane moieties for rigidity.
- Dendrimer Synthesis : Iterative alkylation of polyamidoamine (PAMAM) dendrimers via bromomethyl-amine coupling.
- Surface Functionalization : Immobilize on gold nanoparticles (AuNPs) via thiol-bromide exchange for sensor applications .
Q. How can green chemistry principles be applied to improve the sustainability of synthesizing this compound?
- Methodological Answer :
- Solvent Selection : Replace CCl₄ with cyclopentyl methyl ether (CPME) or 2-MeTHF for lower toxicity.
- Catalyst Recycling : Use immobilized radical initiators (e.g., silica-supported AIBN) to reduce waste.
- Atom Economy : Optimize stoichiometry to minimize excess NBS and recover unreacted starting material via distillation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
